2-(4-Chlorophenyl)phenol
Overview
Description
“2-(4-Chlorophenyl)phenol” is a type of chlorophenol. Chlorophenols are any organochloride of phenol that contains one or more covalently bonded chlorine atoms . They are commonly used as pesticides, herbicides, and disinfectants .
Synthesis Analysis
Chlorophenols are produced by electrophilic halogenation of phenol with chlorine . There are several laboratory methods for the synthesis of phenols, including ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .
Molecular Structure Analysis
The molecular formula of this compound is ClC6H4OH . The molecular weight is 128.56 . The structure of a similar compound, 2-chlorophenol, can be found in the ChemSpider database .
Chemical Reactions Analysis
Phenols, including chlorophenols, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .
Physical and Chemical Properties Analysis
Most chlorophenols, including this compound, are solid at room temperature . They have a strong, medicinal taste and smell .
Scientific Research Applications
Adsorption Studies
Activated carbon fibers (ACFs) have been employed for the adsorption of various chlorophenols, including 4-chlorophenol, from aqueous solutions. This study highlights the effectiveness of ACFs in adsorbing phenolic compounds, with a focus on the adsorption isotherms, kinetics, and mechanisms involved (Qing-song Liu et al., 2010).
Molecular Docking and Quantum Chemical Calculations
A study on a molecular compound structurally related to 2-(4-Chlorophenyl)phenol explored its molecular structure and spectroscopic data. The research involved Density Functional Theory (DFT) calculations, analyzing molecular parameters and the intramolecular charge transfer (A. Viji et al., 2020).
Environmental Monitoring and Analysis
Phenolic compounds, including 4-chlorophenol, are monitored in water and industrial effluents due to their environmental impact. Techniques like liquid-solid extraction and liquid chromatography are used for this purpose, providing insights into the distribution and concentration of these compounds in various environments (M. Castillo et al., 1997).
Photocatalytic Degradation
Research on the photocatalytic degradation of chlorinated phenols, including 4-chlorophenol, over titanium dioxide (TiO2) offers insights into the environmental remediation of these compounds. This study emphasizes the kinetics and efficiency of TiO2 in degrading phenolic pollutants under various conditions (H. Al-Ekabi & N. Serpone, 1988).
Ultrasonic Degradation Techniques
The degradation of phenolic compounds, such as chlorophenol, using ultrasonic techniques has been explored as a method for water remediation. This review examines various studies related to ultrasonic degradation, highlighting its potential and challenges in treating effluents containing phenolic residues (R. Kidak & N. Ince, 2006).
Catalytic Hydrodechlorination
Studies on the catalytic hydrodechlorination of dichlorophenols, related to 4-chlorophenol, reveal the pathways and experimental parameters influencing this reaction. Such research is vital for understanding the chemical transformations and potential environmental applications of these processes (Jianjun Wei et al., 2006).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-(4-Chlorophenyl)phenol may also interact with various cellular targets, potentially influencing a range of biological processes.
Mode of Action
It is known that similar compounds, such as chlorphenesin, act in the central nervous system (cns) rather than directly on skeletal muscle . They block nerve impulses or pain sensations that are sent to the brain . This suggests that this compound may have a similar mode of action, potentially influencing neuronal activity and pain perception.
Biochemical Pathways
For instance, certain enzymes can catalyze the dechlorination of highly chlorinated phenols . This suggests that this compound may also be involved in similar biochemical pathways, potentially influencing cellular metabolism and detoxification processes.
Pharmacokinetics
Similar compounds, such as certain indole derivatives, are known to be orally bioavailable and readily penetrate the blood-brain barrier . This suggests that this compound may have similar pharmacokinetic properties, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
Similar compounds, such as certain indole derivatives, have been shown to possess various biological activities, including anti-inflammatory effects . This suggests that this compound may also have similar effects, potentially influencing cellular processes and responses to inflammation.
Safety and Hazards
Future Directions
There is a continuous need for the development of new antimicrobial molecules. Phenolic compounds, including chlorophenols, exhibit potent antimicrobial activities which can be enhanced significantly through functionalization . Future research may focus on the functionalization of natural phenolic compounds and the effects on their antimicrobial activity .
Biochemical Analysis
Biochemical Properties
2-(4-Chlorophenyl)phenol, like other phenols, can participate in various biochemical reactions. It can undergo reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to the formation of various derivatives of this compound, which can interact with different enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific derivative and the biomolecule involved .
Cellular Effects
They can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that phenolic compounds can exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Phenolic compounds, including this compound, are secondary natural metabolites arising biogenetically from either the shikimate/phenylpropanoid pathway or the polyketide acetate/malonate pathway
Transport and Distribution
It is known that phenolic compounds can be transported and distributed in various ways, depending on their specific properties and the cell or tissue type .
Properties
IUPAC Name |
2-(4-chlorophenyl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSULPPMTATCMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30982709 | |
Record name | 4'-Chloro[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30982709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64181-76-6 | |
Record name | (1,1'-Biphenyl)-2-ol, 4'-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064181766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Chloro[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30982709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 64181-76-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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